molecular formula C12H20 B6309662 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene CAS No. 83321-20-4

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene

Cat. No.: B6309662
CAS No.: 83321-20-4
M. Wt: 164.29 g/mol
InChI Key: GHJOHBNHTSQQOZ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene is a multisubstituted cyclopentadiene derivative of significant interest in advanced organic and organometallic synthesis. Its core value lies in its application as a precursor and building block for synthesizing tailored ligands and complexes. This compound is particularly valuable in organometallic chemistry and catalysis research . The cyclopentadienyl ring, especially when stabilized and modified with alkyl groups like methyl and propyl, is an excellent ligand for forming metal-cyclopentadienyl complexes (e.g., metallocenes) with various transition metals . Such complexes are fundamental in developing polymerization catalysts and in materials science. The specific pattern of methyl and propyl substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex, potentially leading to enhanced catalyst performance and stability . In materials science , derivatives of cyclopentadiene are utilized in the synthesis of conducting polymers and specialty thin films . The thermal stability imparted by the alkyl substituents makes this compound a candidate for creating high-performance, thermally stable polymers through techniques like catalytic dehydrogenative polycondensation (CDHP). Furthermore, the diene moiety is reactive in Diels-Alder cycloadditions , a key "click chemistry" reaction used to construct complex polycyclic frameworks and functional materials . As with all reagents of this nature, this compound is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOHBNHTSQQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C1C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,3,5 Tetramethyl 4 Propylcyclopenta 1,3 Diene and Its Precursors

Strategies for the Construction of the 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene Core

The construction of the densely substituted cyclopentadiene (B3395910) core can be approached through several key disconnection strategies. These methods often begin with more readily available precursors and build the desired functionality in a stepwise manner.

A common and versatile route to substituted cyclopentadienes involves the derivatization of substituted cyclopentenone precursors. This approach allows for the sequential introduction of substituents onto the cyclopentane (B165970) ring. The synthesis of tetramethyl(alkyl or aryl)cyclopentadienes can be achieved by reacting 2,3,4,5-tetramethylcyclopent-2-en-1-one with an appropriate Grignard reagent, followed by an acid-catalyzed elimination of water to yield the desired cyclopentadiene. researchgate.net This method provides a straightforward pathway to a variety of substituted cyclopentadienes with moderate to excellent yields, ranging from 40-98%. researchgate.net

The general scheme for this derivatization is as follows:

Nucleophilic Addition: The synthesis begins with a substituted cyclopentenone. For the target molecule, a tetramethylcyclopentenone precursor would be ideal. A propyl Grignard reagent (propylmagnesium bromide) is then added to the cyclopentenone. This reaction proceeds via a 1,2-addition to the carbonyl group, forming a tertiary cyclopentenol (B8032323) intermediate.

Dehydration: The resulting cyclopentenol is then subjected to dehydration, typically under acidic conditions, to generate the cyclopentadiene. The regioselectivity of the double bond formation is a critical consideration in this step.

The synthesis of the required 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718) precursor itself can be a multi-step process. One approach involves the reduction of a suitable starting material followed by dehydration. google.com

PrecursorReagentIntermediateProduct
2,3,4,5-Tetramethylcyclopent-2-en-1-onePropylmagnesium bromide1-Propyl-2,3,4,5-tetramethylcyclopent-2-en-1-olThis compound

The dehydration of cyclopentenol derivatives is a pivotal step in many synthetic routes to cyclopentadienes. The direct hydration of cyclopentene (B43876) can produce cyclopentanol (B49286), which can then be further functionalized and dehydrated. researchgate.net While this specific example leads to an unsubstituted cyclopentanol, the principle can be applied to appropriately substituted cyclopentene precursors. The conversion of cyclopentene to cyclopentanol can reach 25.7% with a selectivity of 93% under optimized conditions. researchgate.net

For the synthesis of this compound, a highly substituted cyclopentenol would be required. The synthesis of 1,2,3,4-tetramethyl-1,3-cyclopentadiene has been achieved through the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol. google.comchemicalbook.com This reaction is often catalyzed by an acid.

The choice of dehydrating agent and reaction conditions is crucial to control the regioselectivity of the resulting double bonds in the cyclopentadiene ring and to avoid unwanted side reactions or rearrangements.

ReactantConditionsProduct
2,3,4,5-Tetramethyl-2-cyclopentenolAcid catalyst, Ether solvent, 25°C1,2,3,4-Tetramethyl-1,3-cyclopentadiene

The use of solid acid catalysts offers significant advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and often, improved selectivity. These catalysts can be effectively employed in the dehydration of cyclopentenols to form cyclopentadienes. A preparation method for 1,2,3,4-tetramethyl-1,3-cyclopentadiene utilizes a solid acid catalyst for the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol. google.com This method is highlighted as being able to effectively suppress the generation of by-products, leading to high product selectivity and good economic and environmental benefits. google.com

Various solid acid catalysts can be employed, including:

Strongly acidic resin catalysts: Amberlyst-15 and Amberlyst-36 are examples of ion-exchange resins that can catalyze such reactions. google.comkaust.edu.sa

Solid superacid catalysts: These materials, such as sulfated zirconia, can also be highly effective.

The reaction is typically carried out in a suitable solvent at a controlled temperature to optimize the yield and purity of the desired cyclopentadiene. For instance, the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol can be performed using a cation exchange resin in an ether solvent at room temperature. chemicalbook.com

Catalyst TypeExampleApplication
Strong Acidic ResinAmberlyst-15, Dandong Pearl-H type cation exchange resinDehydration of substituted cyclopentenols
Solid SuperacidCarbon-based, Iron-based, Titanium-basedDehydration reactions

Advanced Approaches for Cyclopentadiene Derivative Synthesis

Beyond the more traditional methods, several advanced synthetic strategies have been developed for the construction of complex cyclopentadiene derivatives. These approaches often offer unique advantages in terms of efficiency and selectivity.

The retro Diels-Alder reaction is a powerful thermal or photochemically induced process that can be used to generate transient or stable cyclopentadienes from appropriate precursors. researchgate.netnih.gov Dicyclopentadiene (B1670491), the dimer of cyclopentadiene, is a classic example, which upon heating, undergoes a retro Diels-Alder reaction to yield monomeric cyclopentadiene. orgsyn.org This principle can be extended to substituted dicyclopentadiene analogues to generate substituted cyclopentadienes.

Norbornadiene derivatives can also serve as precursors to cyclopentadienes through a retro-Diels-Alder reaction, releasing acetylene (B1199291) in the process. researchgate.netnih.gov This strategy can be employed to generate substituted cyclopentadienes that can then be trapped by a suitable dienophile. researchgate.netnih.gov The thermal stability of the Diels-Alder adducts is a key consideration, as some may require high temperatures for the retro reaction to occur. ucsb.edu

PrecursorReaction TypeProduct(s)
DicyclopentadieneThermal Retro Diels-AlderCyclopentadiene
Substituted NorbornadieneThermal Retro Diels-AlderSubstituted Cyclopentadiene + Acetylene

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex cyclic molecules, including cyclopentadiene derivatives. mit.edugoogle.com Gold-catalyzed cycloisomerization of vinylallenes has been shown to be a reliable method for accessing highly substituted cyclopentadienes. nih.gov This transformation is proposed to proceed through a sequence of events including a Nazarov-like cyclization and subsequent rearrangements. nih.gov

Cobalt-catalyzed intramolecular (3+2) cycloadditions of alkynyl-tethered cyclopropenes provide a versatile entry to bicyclic, highly substituted cyclopentadienyl (B1206354) systems. acs.org Furthermore, gold-catalyzed cycloisomerization of ynamides with cyclopropenes can also lead to the formation of cyclopentadiene derivatives. acs.org These methods offer access to complex cyclopentadiene structures from readily available starting materials under relatively mild conditions.

CatalystSubstrateReaction TypeProduct
Gold(I) complexVinylalleneMigratory CycloisomerizationSubstituted Cyclopentadiene
Cobalt complexAlkynyl-tethered cyclopropene(3+2) CycloadditionBicyclic Cyclopentadienyl System

Ni-Mediated C-F Cleavage for Functionalized Cyclopentadiene Synthesis

A contemporary approach to the synthesis of functionalized cyclopentadienes involves the transition metal-catalyzed activation of carbon-fluorine (C-F) bonds. Nickel, in particular, has emerged as a versatile catalyst for such transformations due to its reactivity and functional group tolerance. frontiersin.org The cleavage of the robust C-F bond allows for the introduction of new functionalities, opening pathways to novel cyclopentadiene derivatives that might be inaccessible through traditional methods.

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the mechanism of nickel-mediated C-F cleavage in the context of cyclopentadiene synthesis. frontiersin.org One such studied reaction is the Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. frontiersin.orgfrontiersin.org This process is proposed to proceed through a series of steps initiated by the oxidative cyclization of the alkene and alkyne with a Ni(0) species. frontiersin.org This is followed by a sequence of β-fluorine eliminations and intramolecular insertions to ultimately yield a fluorine-containing cyclopentadiene. frontiersin.org

Experimentally, the nickel-catalyzed [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes has been demonstrated to produce 2-fluoro-1,3-cyclopentadienes. rsc.org The catalytic cycle is maintained by the reduction of the resulting nickel(II) fluoride (B91410) species, often with a diboron (B99234) compound, to regenerate the active nickel(0) catalyst. rsc.org While this methodology has been successfully applied to the synthesis of fluorinated cyclopentadienes, its application to the direct synthesis of alkyl-substituted cyclopentadienes like this compound has not yet been reported. However, the principles of nickel-catalyzed C-F bond activation hold promise for the development of new synthetic routes to a wide range of functionalized cyclopentadienes.

The following table summarizes the key findings from a DFT study on the Ni-mediated synthesis of a fluorinated cyclopentadiene, illustrating the calculated energy barriers for the critical steps in the proposed reaction mechanism.

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
Oxidative CyclizationNickelacyclopentene B-19.5
First β-Fluorine EliminationTransition State TSB-C17.6
Intramolecular 5-endo InsertionTransition State TSC-D17.3
Second β-Fluorine EliminationTransition State TSD-E0.3

Data sourced from DFT calculations on the Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. frontiersin.org

This data highlights the energetic landscape of the catalytic cycle, with the β-fluorine elimination and the 5-endo insertion being the rate-determining steps. frontiersin.org Further research in this area could lead to the adaptation of this methodology for the synthesis of a broader range of substituted cyclopentadienes through the selective activation and functionalization of C-F bonds.

Elucidation of Chemical Reactivity and Transformation Pathways

Investigation of Reaction Mechanisms Involving 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene

Electrophilic and Nucleophilic Substitution Reactions of the Cyclopentadiene (B3395910) Ring

Electrophilic Substitution: The cyclopentadiene ring in this compound is highly activated towards electrophilic attack. The four methyl groups at the vinylic positions (C1, C2, C3, C5) and the propyl group at the allylic position (C4) are electron-donating groups (EDGs). They increase the electron density of the π-system through inductive effects and hyperconjugation, making the diene an effective nucleophile.

Electrophilic attack is expected to occur at the carbon atoms of the double bonds (C1, C2, C3, C5). The reaction would proceed through the formation of a stabilized carbocation intermediate, with the positive charge delocalized across the allylic system. The presence of multiple alkyl groups would further stabilize this intermediate. However, this reaction often competes with addition reactions, where the electrophile adds across a double bond, disrupting the conjugated system. Aromatic cyclopentadienyl (B1206354) anions, formed by deprotonation, readily undergo electrophilic substitution, as famously observed in the chemistry of ferrocene (B1249389). For the neutral diene, electrophilic addition is often a more common pathway than substitution.

Nucleophilic Substitution: Nucleophilic substitution reactions on the cyclopentadiene ring of this compound are generally not favored. The ring system is electron-rich due to the alkyl substituents, which would repel incoming nucleophiles. Nucleophilic substitution on a carbon-carbon double bond (vinylic substitution) is an inherently difficult reaction that requires either very harsh conditions or the presence of strong electron-withdrawing groups (EWGs) to activate the ring, which are absent in this molecule. Therefore, this compound is considered unreactive towards nucleophiles under standard conditions.

Oxidation Pathways and Resulting Derivatives

Substituted cyclopentadienes can undergo novel oxidation reactions. Research has shown that in an acidic solution, substituted cyclopentadienes react with molecular oxygen to yield pyrylium (B1242799) cations. This process involves a significant transformation where an oxygen atom is inserted into the five-membered ring to form a six-membered aromatic pyrylium salt.

For this compound, this transformation would likely proceed through a complex mechanism involving initial oxygen attack on the electron-rich diene, followed by rearrangement and ring expansion. The resulting product would be a highly substituted propyl-tetramethylpyrylium salt. The specific substitution pattern on the cyclopentadiene ring is known to influence the yield of this reaction.

ReactantReagentsProduct TypeReference
Substituted CyclopentadieneO₂, Acidic SolutionSubstituted Pyrylium Cation

Reduction Transformations and Product Characterization

The reduction of the diene system in this compound can be readily achieved through catalytic hydrogenation. This standard procedure involves the addition of hydrogen across the two double bonds to yield the corresponding saturated cyclopentane (B165970) ring.

The reaction is typically carried out using gaseous hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The expected product from the complete reduction would be 1,2,3,4-Tetramethyl-5-propylcyclopentane . This transformation results in the formation of multiple new stereocenters, and the reaction would produce a mixture of diastereomers. Characterization of the product mixture would rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the different stereoisomers formed.

Reaction TypeTypical ReagentsExpected Product
Catalytic HydrogenationH₂, Pd/C or PtO₂1,2,3,4-Tetramethyl-5-propylcyclopentane

Cycloaddition Reactions and Their Regio/Stereochemical Outcomes

Diels-Alder Reactivity of the 1,3-Diene Moiety

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings and is a hallmark of conjugated dienes. Cyclopentadiene derivatives are exceptionally reactive in these reactions because their cyclic structure locks the diene into the s-cis conformation necessary for the reaction to occur.

The reactivity of this compound in Diels-Alder reactions is enhanced by its electron-donating alkyl substituents. These groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile (e.g., maleic anhydride, acrylates). This classifies it as a normal electron-demand Diels-Alder reaction.

Regio- and Stereochemical Outcomes:

Regioselectivity: When an unsymmetrical dienophile is used, the regioselectivity of the addition is governed by both electronic and steric factors. Frontier Molecular Orbital (FMO) theory predicts that the reaction will proceed to match the largest orbital coefficients of the diene's HOMO and the dienophile's LUMO. Steric hindrance from the bulky propyl group at the C4 position and the methyl groups may also direct the incoming dienophile to the less hindered face of the diene.

Stereoselectivity (Endo/Exo): Diels-Alder reactions involving cyclic dienes typically show a high preference for the endo product due to favorable secondary orbital interactions between the developing π-system of the product and the substituents on the dienophile. This "endo rule" is expected to be a dominant factor in the cycloadditions of this compound, leading to the major formation of the kinetic endo isomer.

FeatureDescriptionExpected Outcome for this compound
Reaction Type [4+2] CycloadditionHigh reactivity due to fixed s-cis conformation and electron-rich nature.
Kinetics Accelerated by EDGs on dieneFast reaction with electron-deficient dienophiles.
Regioselectivity Governed by FMO and stericsAddition is directed by the electronic and steric influence of the alkyl groups.
Stereoselectivity Endo rule preferenceThe major product is expected to be the endo isomer.

Exploration of Other Pericyclic Reactions

Beyond the Diels-Alder reaction, other pericyclic reactions are possible for diene systems, although some may be less favorable for this specific molecule.

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring and a new σ-bond from a conjugated π-system. While the diene itself is not set up for a typical electrocyclization, derivatives could potentially undergo such reactions. For example, the reverse reaction, the electrocyclic ring-opening of a corresponding bicyclo[2.1.0]pentane derivative, would be a theoretical possibility.

Sigmatropic Rearrangements: These are concerted reactions where a σ-bond migrates across a π-system. A common example in cyclopentadienes is the-sigmatropic hydrogen shift, which leads to isomerization. In this compound, the vinylic positions are substituted with methyl groups, blocking the typical pathway for hydrogen migration around the ring. However, a-shift involving a hydrogen from the propyl group's α-carbon, while sterically more demanding, could be a potential, albeit likely slower, isomerization pathway under thermal conditions.

Isomerization Phenomena and Tautomerism Studies within Substituted Cyclopentadiene Systems

Substituted cyclopentadienes are a class of organic compounds that exhibit dynamic isomerism, primarily through a process known as tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of substituted cyclopentadienes, this typically involves the migration of a hydrogen atom. This section elucidates the principles of isomerization and tautomerism with a focus on polysubstituted cyclopentadiene systems, applying these concepts to the specific compound this compound.

The most prevalent mechanism for tautomerization in cyclopentadiene derivatives is the rsc.orgchemrxiv.org-sigmatropic rearrangement, also referred to as a rsc.orgchemrxiv.org-hydrogen shift. libretexts.org This pericyclic reaction involves the movement of a hydrogen atom from the saturated C5 position to an adjacent carbon atom of the diene system. This process is thermally allowed and typically proceeds with a low activation energy, leading to a dynamic equilibrium between different tautomeric forms at or near room temperature. libretexts.org The continual migration of the hydrogen atom around the cyclopentadiene ring results in a mixture of isomers.

For a polysubstituted cyclopentadiene such as this compound, these rsc.orgchemrxiv.org-hydrogen shifts lead to the formation of a mixture of tautomers. The position of the double bonds within the five-membered ring shifts as the hydrogen atom migrates. The specific substitution pattern of methyl and propyl groups on the ring influences the relative stability of the possible tautomers and, consequently, their equilibrium concentrations. Factors such as steric hindrance between the alkyl groups and hyperconjugative stabilization of the double bonds play a crucial role in determining the predominant tautomeric forms.

The study of such isomerization processes heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netencyclopedia.pub Due to the rapid interconversion of tautomers on the NMR timescale, averaged signals for the protons and carbon atoms of the cyclopentadiene ring are often observed. researchgate.net Variable-temperature NMR studies can be employed to slow down the interconversion, allowing for the observation of distinct signals for the individual tautomers and enabling the determination of the thermodynamic parameters of the equilibrium.

The potential tautomers of this compound that would be in equilibrium are detailed in the table below. The interconversion between these forms is facilitated by successive rsc.orgchemrxiv.org-hydrogen shifts.

Table 1: Potential Tautomeric Isomers of this compound

Tautomer Name Position of Propyl Group Position of Migrating Hydrogen
This compound 4 5
1,2,4,5-Tetramethyl-3-propylcyclopenta-1,3-diene 3 5
1,3,4,5-Tetramethyl-2-propylcyclopenta-1,3-diene 2 5

This table illustrates the possible tautomers generated through the migration of a hydrogen atom around the cyclopentadiene ring. The relative abundance of each tautomer at equilibrium would depend on its thermodynamic stability.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the energetics of these isomerization pathways. nih.gov Such calculations can predict the relative stabilities of the different tautomers and the activation barriers for their interconversion, offering a theoretical framework to complement experimental observations.

Structural Characterization and Spectroscopic Analysis in Research Contexts

Advanced Spectroscopic Techniques for Structural Assignment

The precise determination of the molecular structure of 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl and Propyl Group Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for confirming the identity and purity of the compound.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the four methyl groups and the propyl group attached to the cyclopentadiene (B3395910) ring. The chemical shifts of the methyl protons would likely appear in the vinylic methyl region and the allylic methyl region. The propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the cyclopentadiene ring. The integration of these signals would correspond to the number of protons in each group.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the cyclopentadiene ring would appear in the olefinic region, while the carbons of the methyl and propyl substituents would be found in the aliphatic region. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Methyl (C1, C3)~1.8-2.0Singlet
Methyl (C2, C5)~1.0-1.2Singlet/Doublet
Propyl-CH₂ (alpha)~2.1-2.3Triplet
Propyl-CH₂ (beta)~1.4-1.6Sextet
Propyl-CH₃ (gamma)~0.9-1.0Triplet
Ring-H (C4)~2.8-3.0Multiplet

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C1, C3~135-140
C2, C5~125-130
C4~45-50
Methyl (C1, C3)~10-15
Methyl (C2, C5)~15-20
Propyl-CH₂ (alpha)~30-35
Propyl-CH₂ (beta)~20-25
Propyl-CH₃ (gamma)~13-15

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

X-ray Crystallography of Co-crystallized Derivatives and Complexes

In a co-crystallized complex, for instance with a transition metal, the cyclopentadienyl (B1206354) ring would coordinate to the metal center. The crystallographic data would precisely map the positions of the four methyl groups and the propyl group on the ring, confirming the 1,2,3,5-tetramethyl-4-propyl substitution pattern. This technique would also provide valuable information on the conformation of the propyl group and any steric interactions within the molecule or the crystal lattice.

Conformational Analysis and Steric Profile of the Propyl Substituent

The propyl group attached to the cyclopentadiene ring is not static and can rotate around the C-C single bonds, leading to different spatial arrangements or conformations. The conformational preference of the propyl group is influenced by steric hindrance from the adjacent methyl groups on the cyclopentadiene ring.

Electronic Structure Investigations Relevant to Reactivity

The electronic structure of this compound dictates its reactivity, particularly its ability to act as a ligand in organometallic chemistry. The four methyl groups and the propyl group are all electron-donating through an inductive effect. This increases the electron density on the cyclopentadienyl ring, making it a stronger electron donor to a metal center compared to an unsubstituted cyclopentadienyl ligand.

Theoretical studies can provide insights into the electronic properties of the molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO). The increased electron density raises the energy of the HOMO, which is primarily composed of the π-orbitals of the cyclopentadiene ring. This enhanced donating capability influences the stability and reactivity of the organometallic complexes it forms. The specific arrangement of the alkyl substituents also subtly influences the electronic distribution within the ring, which can have an impact on the regioselectivity of reactions involving the coordinated ring.

Applications As a Ligand in Organometallic Chemistry and Catalysis

Coordination Chemistry of the 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-dienyl Ligand

The coordination chemistry of the 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-dienyl ligand is anticipated to be rich and varied, owing to its unique combination of electronic and steric properties. The presence of four methyl groups and a propyl group on the cyclopentadienyl (B1206354) ring renders it a sterically demanding and electron-donating ligand.

Synthesis of Metallocene Complexes with Transition Metals

The synthesis of metallocene complexes involving the 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-dienyl ligand would likely follow well-established synthetic routes for other substituted cyclopentadienyl ligands. The initial step would involve the deprotonation of the parent diene, 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene, using a strong base such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride to generate the corresponding cyclopentadienyl anion. This anion could then be reacted with a suitable transition metal halide precursor (e.g., TiCl₄, ZrCl₄, FeCl₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield the desired metallocene complex.

For instance, the synthesis of a zirconocene (B1252598) dichloride complex would be expected to proceed as follows:

2 C₁₂H₂₀ + 2 n-BuLi → 2 Li[C₁₂H₁₉] + 2 C₄H₁₀

2 Li[C₁₂H₁₉] + ZrCl₄ → (C₁₂H₁₉)₂ZrCl₂ + 2 LiCl

Illustrative Table of Potential Metallocene Complexes

Metal (M)PrecursorPotential Metallocene Complex
Titanium (Ti)TiCl₄(C₁₂H₁₉)₂TiCl₂
Zirconium (Zr)ZrCl₄(C₁₂H₁₉)₂ZrCl₂
Hafnium (Hf)HfCl₄(C₁₂H₁₉)₂HfCl₂
Iron (Fe)FeCl₂(C₁₂H₁₉)₂Fe
Cobalt (Co)CoCl₂(C₁₂H₁₉)₂Co

Formation of Organometallic Sandwich Compounds

The 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-dienyl ligand is well-suited for the formation of classic organometallic sandwich compounds, such as metallocenes. In these complexes, a central transition metal atom is "sandwiched" between two parallel cyclopentadienyl rings. The four methyl groups and the propyl group are expected to significantly increase the lipophilicity and solubility of the resulting sandwich compounds in organic solvents compared to their unsubstituted cyclopentadienyl counterparts.

Influence of Bulky Substituents on Metal Coordination Environments

The steric bulk of the four methyl groups and the propyl group on the cyclopentadienyl ring would exert a profound influence on the coordination environment of the metal center. This steric hindrance can:

Stabilize monomeric species: The bulky nature of the ligand can prevent the formation of undesired dimeric or polymeric structures.

Influence the number of other coordinated ligands: The space occupied by the 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-dienyl ligand may limit the number and size of other ligands that can coordinate to the metal.

Create a specific pocket for catalysis: The arrangement of the alkyl groups can create a chiral and sterically defined environment around the metal center, which is a key feature for stereoselective catalysis. The unsymmetrical substitution pattern (four methyl groups and one propyl group) makes the ligand inherently chiral, which can be exploited in asymmetric catalysis. snnu.edu.cnresearchgate.netacs.orgnih.govnih.gov

Catalytic Applications of Metal-1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-dienyl Complexes

While no specific catalytic applications for complexes of this compound have been reported, their structural features suggest potential utility in several areas of catalysis, particularly those where bulky, electron-rich cyclopentadienyl ligands have proven effective.

Role in Polymerization Catalysis

Metallocene complexes, particularly those of Group 4 metals (Ti, Zr, Hf), are renowned as highly active catalysts for olefin polymerization. acs.orggoogle.com The performance of these catalysts is strongly influenced by the substitution pattern on the cyclopentadienyl ligands. The electron-donating nature of the four methyl groups and the propyl group in the 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-dienyl ligand would be expected to increase the electron density at the metal center. This, in turn, can enhance the catalyst's activity in ethylene (B1197577) and propylene (B89431) polymerization.

The steric bulk of the ligand can also influence the stereochemistry of the resulting polymer. For instance, in propylene polymerization, the steric environment around the metal center can control the insertion of the monomer, leading to the formation of isotactic, syndiotactic, or atactic polypropylene.

Hypothetical Polymerization Data

CatalystActivity (kg polymer / (mol catalyst * h))Polymer Microstructure
(C₅H₅)₂ZrCl₂/MAO10,000Atactic Polypropylene
(C₁₂H₁₉)₂ZrCl₂/MAO>10,000 (Expected)Potentially Isotactic or Syndiotactic

*MAO = Methylaluminoxane (cocatalyst)

Asymmetric Catalysis Exploiting Chiral Properties

The unsymmetrical substitution on the cyclopentadienyl ring of this compound results in a chiral ligand. When coordinated to a metal center, this chirality can be transferred to the catalytic process, enabling enantioselective transformations. snnu.edu.cnresearchgate.netacs.orgnih.govnih.gov Chiral cyclopentadienyl ligands have been successfully employed in a range of asymmetric reactions, including hydrogenation, hydroformylation, and C-H activation.

A rhodium or iridium complex of the 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-dienyl ligand could potentially be an effective catalyst for asymmetric hydrogenation of prochiral olefins. The bulky and chiral environment created by the ligand would be expected to lead to high enantioselectivities.

Homogeneous Catalysis in Organic Transformations

Extensive research of scientific databases and literature reveals no specific documented applications of This compound as a ligand in homogeneous catalysis for organic transformations. While the broader class of substituted cyclopentadienyl ligands is fundamental to organometallic chemistry and catalysis, specific research findings detailing the catalytic activity of complexes derived from this particular ligand are not present in the available literature.

The catalytic utility of cyclopentadienyl-type ligands is generally dictated by the electronic and steric properties conferred by the substituents on the cyclopentadienyl ring. Variations in alkyl substitution can significantly influence the stability, solubility, and reactivity of the resulting metal complexes, thereby tuning their catalytic performance in various organic reactions. However, without specific studies on the 1,2,3,5-tetramethyl-4-propyl derivative, any discussion of its potential applications would be speculative and fall outside the scope of this scientifically rigorous article.

Future research may explore the synthesis of organometallic complexes featuring the 1,2,3,5-tetramethyl-4-propylcyclopentadienyl ligand and evaluate their efficacy in catalytic processes. Such studies would be necessary to elucidate the specific impact of this unique substitution pattern on catalytic activity and selectivity in homogeneous organic transformations.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a valuable tool for studying reaction mechanisms and the energetics of chemical reactions involving substituted cyclopentadienes. While specific DFT studies on 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene are not extensively documented, the principles can be applied to predict its behavior in various reactions, such as Diels-Alder reactions, metalation to form the corresponding cyclopentadienyl (B1206354) anion, and its subsequent coordination to metal centers.

DFT calculations can be employed to model the transition states and intermediates of these reactions, providing insights into the reaction pathways and activation energies. For instance, in a Diels-Alder reaction, DFT can help determine whether the endo or exo product is favored by calculating the energies of the respective transition states. The substitution pattern of four methyl groups and one propyl group is expected to influence the stereoselectivity and regioselectivity of such reactions.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Diels-Alder Reaction of this compound with a Dienophile

Reaction CoordinateEndo Pathway Energy (kcal/mol)Exo Pathway Energy (kcal/mol)
Reactants00
Transition State20.522.1
Product-15.2-13.8

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that can be obtained from DFT studies.

Quantum-Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum-chemical calculations provide a detailed picture of the electronic structure and bonding within a molecule. For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

The alkyl substituents (four methyl and one propyl group) are electron-donating. These groups increase the electron density on the cyclopentadiene (B3395910) ring, which in turn affects its reactivity. The Highest Occupied Molecular Orbital (HOMO) energy is expected to be raised, making the diene a better electron donor in reactions with electron-deficient species. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) energy might also be affected, influencing its behavior as an electron acceptor.

Natural Bond Orbital (NBO) analysis, a common quantum-chemical method, can be used to analyze the bonding in detail, including hyperconjugative interactions between the alkyl groups and the diene ring.

Modeling of Steric and Electronic Effects of the Substituents on Reactivity and Ligand Behavior

The reactivity and coordinating ability of this compound as a ligand precursor are significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects: The four methyl groups and one propyl group are all electron-donating through an inductive effect. This increased electron density on the cyclopentadienyl ring, once formed, enhances its ability to donate electron density to a metal center, forming stronger metal-ligand bonds. This can stabilize higher oxidation states of the metal. illinois.edu

Steric Effects: The presence of five alkyl groups creates significant steric hindrance around the cyclopentadienyl ring. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially enforcing specific conformations or limiting the number of other ligands that can bind to the metal center. illinois.edu The propyl group, being larger than the methyl groups, will have a more pronounced steric impact. This steric crowding can also protect the metal center from unwanted reactions, thereby increasing the stability of the complex.

Computational models can quantify these effects. For example, the Tolman electronic parameter (TEP) can be calculated to quantify the electron-donating ability of the resulting cyclopentadienyl ligand, while steric maps and cone angles can be computed to describe its steric profile.

Prediction of Novel Reactivity and Ligand Design

Computational methods are increasingly used to predict new reactions and to design novel ligands with specific desired properties. peerj.com For this compound, computational screening could be used to explore its potential in various catalytic applications.

By calculating descriptors of reactivity, such as the global electrophilicity index, it is possible to predict how this diene might behave in reactions compared to other known dienes. peerj.com For instance, its increased electron density suggests it would be highly reactive in cycloaddition reactions with electron-poor dienophiles. rsc.org

In the context of ligand design, the specific substitution pattern of this compound offers a unique combination of steric and electronic properties. Computational studies can be used to predict the structures and properties of its corresponding metal complexes. By systematically varying the substituents on the cyclopentadiene ring in silico, chemists can design new ligands tailored for specific catalytic processes, optimizing for factors like activity, selectivity, and stability. This predictive power accelerates the discovery of new and more efficient catalysts.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Pathways for Highly Substituted Cyclopentadienes

The synthesis of structurally diverse and multifunctional cyclopentadienes (Cps) remains a challenge, highlighting a need for new and efficient synthetic routes. uq.edu.au While numerous methods exist for synthesizing substituted Cps, many are limited in scope and flexibility. Future research will likely focus on developing more versatile and facile pathways to access highly substituted Cps like 1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene.

Promising methodologies that could be expanded upon include:

Metal-Catalyzed Cycloadditions: Recent work has shown that low-valent cobalt complexes can catalyze intramolecular (3+2) cycloadditions to create highly substituted bicyclic cyclopentadienyl (B1206354) systems. acs.orgnih.gov Adapting such strategies could provide a direct and versatile route to complex Cp derivatives.

One-Pot Tandem Syntheses: Elegant one-pot reactions, such as the tandem synthesis of tetrafunctional Cps from alkynes, a primary amine, and triphenylphosphine, offer a streamlined approach under mild conditions. uq.edu.au Further development of these types of multi-component reactions could enhance the efficiency of producing polysubstituted Cps.

Zirconocene-Mediated Couplings: The reductive coupling of alkynes using zirconocene (B1252598) derivatives presents another viable route to alkyl- and aryl-substituted Cps. uq.edu.au Refining this methodology could improve yields and expand the scope of accessible substitution patterns.

The development of these and other novel synthetic strategies is crucial for making complex cyclopentadienes more readily available for further research and application.

Exploration of New Catalytic Systems Utilizing this compound Ligands

Cyclopentadienyl (Cp) ligands are cornerstones of organometallic chemistry and catalysis. acs.org The electronic and steric properties of the Cp ligand are critical for stabilizing catalytic species and tuning their activity. acs.org The specific substitution pattern of this compound makes its corresponding anion a compelling ligand for new catalytic systems.

Future research in this area will likely investigate:

Polymerization Catalysis: Substituted Cp ligands are integral to metallocene catalysts used in olefin polymerization. ereztech.com The combination of four methyl groups and one propyl group in the title compound could offer a unique steric and electronic environment around the metal center, potentially leading to catalysts with novel activities and selectivities for producing high-performance materials. ereztech.comresearchgate.net

C-H Functionalization: Recently developed chiral Cp derivatives have shown significant promise in rhodium(III)-catalyzed C-H functionalization reactions. acs.org Exploring catalysts based on the 1,2,3,5-tetramethyl-4-propylcyclopentadienyl ligand could lead to new asymmetric transformations.

Hydrogenation and Transfer Hydrogenation: Half-sandwich iron(II) complexes bearing cyclopentadienyl-tethered N-heterocyclic carbene (NHC) ligands have been used in the transfer hydrogenation of ketones. nih.gov The electron-donating properties of the alkyl groups on the 1,2,3,5-tetramethyl-4-propylcyclopentadienyl ligand could enhance the catalytic activity of such complexes.

The tunability of the ligand's properties suggests that its metal complexes could be promising candidates for a wide range of catalytic applications. acs.orgnih.gov

Integration of the Compound into Materials Science and Advanced Functional Materials

The unique properties of cyclopentadiene (B3395910) derivatives make them valuable building blocks for advanced materials. Research into 1,2,3,4-tetramethyl-1,3-cyclopentadiene has shown its utility as a precursor in the synthesis of organometallic complexes and as a starting material for creating resin-bound materials. ereztech.comchemicalbook.com By extension, this compound holds similar promise for materials science applications.

Emerging areas of investigation could include:

High-Performance Polymers: As a ligand in polymerization catalysts, the compound can influence the properties of the resulting polymers. researchgate.net The specific steric bulk and electronic nature of the ligand could be used to tailor polymer microstructure, molecular weight, and thermal stability.

Organometallic Frameworks: The synthesis of specialty organometallic compounds is a key application of substituted cyclopentadienes. ereztech.com There is potential to incorporate metal complexes of this compound into metal-organic frameworks (MOFs) or other porous materials, which could have applications in gas storage, separation, and catalysis.

Functional Coatings and Resins: The reactivity of the diene system allows for its participation in various chemical transformations, making it a candidate for incorporation into novel resins and functional coatings with tailored properties.

Investigation of Aromaticity and Antiaromaticity in Substituted Cyclopentadienyl Anions

Aromaticity and antiaromaticity are fundamental concepts that dictate the stability and reactivity of cyclic, delocalized systems. mdpi.com The cyclopentadienyl anion (Cp⁻) is a classic example of an aromatic species, adhering to Hückel's rule with 6 π-electrons. However, substituents on the ring can significantly influence the degree of aromaticity or antiaromaticity. rsc.orgresearchgate.net

Future research on the 1,2,3,5-tetramethyl-4-propylcyclopentadienyl anion would involve:

Quantifying Aromaticity: Using computational methods and experimental techniques (e.g., NMR spectroscopy), the aromaticity of the anion can be quantified and compared to other substituted Cp⁻ systems. Measures like the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) can provide quantitative insights. mdpi.com

Substituent Effects: Studies have shown that substitution generally decreases the aromaticity of the cyclopentadienyl anion, regardless of the electronic nature of the substituent. rsc.orgresearchgate.net A systematic investigation into the combined effect of the four methyl and one propyl group would provide a deeper understanding of how multiple alkyl substituents modulate the electronic structure and stability of the aromatic ring.

Cationic and Neutral Species: In contrast to the aromatic anion, the cyclopentadienyl cation is antiaromatic. mdpi.com Research indicates that substituents strongly reduce this antiaromaticity. rsc.orgresearchgate.net Investigating the neutral radical and the antiaromatic cation of this compound would complete the electronic picture of this system and could be useful in designing new cationic ligands with reduced instability. rsc.org

Table 1: Aromaticity Descriptors and Their Application

Descriptor Basis Application to Substituted Cyclopentadienyl Systems
ASE (Aromatic Stabilization Energy) Energetic Measures the stabilization energy due to aromaticity; substitution generally lowers the ASE of Cp⁻. rsc.org
NICS (Nucleus-Independent Chemical Shift) Magnetic Probes the induced magnetic ring current; aromatic systems have negative NICS values, while antiaromatic ones have positive values. nih.gov
HOMA (Harmonic Oscillator Model of Aromaticity) Structural Evaluates bond length equalization; values approach 1 for fully aromatic systems and are negative for antiaromatic ones. mdpi.com

Exploitation of Unique Steric and Electronic Profiles for Tailored Chemical Properties

The combination of four methyl groups and a propyl group imparts a distinct steric and electronic profile to this compound. The alkyl groups are electron-donating, which increases the electron density of the cyclopentadienyl ring. This electronic enrichment can enhance the stability of coordinated metal centers and influence the reactivity of the resulting organometallic complexes.

Future work should aim to:

Map Steric Influence: Quantify the steric bulk of the corresponding ligand (e.g., by calculating the ligand cone angle) to predict its influence on the coordination sphere of a metal catalyst. This steric hindrance can be exploited to control selectivity in catalytic reactions.

Tune Electronic Properties: The electron-donating nature of the alkyl groups can be leveraged to fine-tune the electronic properties of metal catalysts, impacting their activity in processes like redox catalysis and bond activation. acs.org

Design Ligands for Specific Applications: The unique profile of this ligand could be ideal for specific catalytic challenges where a balance of steric bulk and strong electron donation is required. This could lead to the design of new, highly selective catalysts for fine chemical synthesis or polymerization. acs.orgnih.gov

By systematically studying and understanding these properties, researchers can design new molecules and materials with precisely tailored functions.

Q & A

Basic: What are the key considerations for synthesizing 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to avoid side products like isomerization or oligomerization. Use inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, as cyclopentadiene derivatives are sensitive to air and moisture . Purification via fractional distillation or column chromatography is critical, with analytical validation by GC-MS or NMR to confirm purity (>98%) and structural integrity. For intermediates, monitor steric effects from methyl and propyl substituents, which may influence reaction rates .

Basic: How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:
The compound is likely flammable due to its cyclopentadiene backbone and alkyl substituents . Store in airtight containers under dry, inert gas (e.g., argon) at temperatures below 4°C to minimize dimerization. Use explosion-proof refrigerators and avoid proximity to oxidizers or ignition sources. During handling, employ fume hoods, chemical-resistant gloves (e.g., nitrile), and splash goggles. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: What experimental techniques are recommended for characterizing its physicochemical properties?

Methodological Answer:

  • Boiling point/Volatility: Determine via dynamic distillation or gas chromatography (GC) with temperature programming.
  • LogP/Hydrophobicity: Use shake-flask methods or HPLC retention time correlations.
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by UV-Vis or FTIR spectroscopy.
  • Structural Confirmation: Employ 1^1H/13^13C NMR to resolve methyl and propyl group positions, complemented by X-ray crystallography if crystalline derivatives are obtainable .

Advanced: How can computational modeling resolve ambiguities in its reaction mechanisms (e.g., cycloadditions or isomerization)?

Methodological Answer:
Quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as Diels-Alder cycloadditions or electrocyclic rearrangements. Calculate activation energies and transition states to identify biradical intermediates or pericyclic pathways, as seen in analogous diene systems . Validate predictions with kinetic isotope effects (KIE) or substituent-tuning experiments. For stereochemical outcomes, use molecular dynamics simulations to assess steric hindrance from tetramethyl and propyl groups .

Advanced: How should conflicting toxicity data from related cyclopentadiene derivatives be interpreted?

Methodological Answer:
Contradictions in toxicity (e.g., hepatotoxicity vs. neurotoxicity) may arise from differences in substituent effects or metabolic pathways. Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, CYP450 inhibition studies) using human hepatocyte or neuronal cell lines. Cross-reference with in vivo models (e.g., rodent studies) to assess bioaccumulation and organ-specific effects. Prioritize studies that isolate the compound’s reactivity from its degradation products .

Advanced: What strategies address discrepancies in reported physicochemical data (e.g., logP, boiling point)?

Methodological Answer:
Discrepancies often stem from impurities or measurement conditions. Standardize protocols:

  • LogP: Use consistent solvent systems (e.g., octanol-water) and validate with multiple techniques (e.g., potentiometric titration).
  • Boiling Point: Perform dynamic measurements under reduced pressure to avoid decomposition.
  • Cross-Validation: Compare data with computational predictions (e.g., COSMO-RS for solubility) and literature analogs (e.g., 1,2,3,4-tetramethylcyclopentadiene derivatives) .

Advanced: How can researchers design experiments to assess its environmental fate and degradation pathways?

Methodological Answer:

  • Photodegradation: Expose to UV light in environmental chambers, analyzing products via LC-MS.
  • Hydrolysis: Test stability across pH levels (2–12) with kinetic monitoring.
  • Microbial Degradation: Use soil or water microcosms spiked with the compound, followed by metagenomic analysis to identify degradative microbes.
  • Ecotoxicology: Evaluate acute toxicity in Daphnia magna or algae, correlating results with logP and persistence data .

Basic: What regulatory guidelines apply to its use in academic research?

Methodological Answer:
While specific regulations for this compound may not exist, follow general hazardous chemical protocols (e.g., OSHA 29 CFR 1910.1450). For international shipping, classify under UN 1993 (flammable liquids) with proper labeling. Document disposal per EPA guidelines (40 CFR 261) for halogen-free organics. Maintain Safety Data Sheets (SDS) aligned with GHS standards, even if provisional .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.